Cdmt hydrochloride Cdmt hydrochloride 5-chloro DMT (hydrochloride) is an analytical reference standard categorized as a tryptamine. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 1016-45-1
VCID: VC5836795
InChI: InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17

Cdmt hydrochloride

CAS No.: 1016-45-1

Cat. No.: VC5836795

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

Cdmt hydrochloride - 1016-45-1

Specification

CAS No. 1016-45-1
Molecular Formula C12H16Cl2N2
Molecular Weight 259.17
IUPAC Name 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride
Standard InChI InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H
Standard InChI Key WRVJYIJSCHQCOW-UHFFFAOYSA-N
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

CDMT hydrochloride (CAS 1016-45-1) is a hydrochloride salt of 5-chloro-N,N-dimethyltryptamine. Its molecular formula is C₁₂H₁₅ClN₂·HCl, with a molecular weight of 267.63 g/mol . The compound’s structure comprises a tryptamine backbone substituted with a chlorine atom at the 5-position of the indole ring and two methyl groups on the terminal amine (Table 1).

Table 1: Chemical Identity of CDMT Hydrochloride

PropertyValue/Description
CAS Registry Number1016-45-1
IUPAC Name5-Chloro-N,N-dimethyl-1H-indole-3-ethanamine hydrochloride
Synonyms5-Chloro DMT hydrochloride; CDMT hydrochloride
Molecular FormulaC₁₂H₁₅ClN₂·HCl
SMILESCN(C)CCc1c[nH]c2c1cc(Cl)cc2.Cl
InChI KeyWRVJYIJSCHQCOW-UHFFFAOYSA-N

The indole ring’s chlorination at the 5-position distinguishes CDMT hydrochloride from classical tryptamines like N,N-dimethyltryptamine (DMT), potentially altering its receptor binding affinity and metabolic stability .

Physicochemical Properties

CDMT hydrochloride is a crystalline solid at room temperature. Key properties include:

  • Solubility: Highly soluble in water and polar solvents (e.g., methanol, ethanol) due to its ionic nature.

  • Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or elevated temperatures.

  • Spectroscopic Data:

    • UV-Vis: λₘₐₓ ~280 nm (indole chromophore).

    • IR: N-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹) .

Pharmacological and Biochemical Research

Receptor Binding Affinity

CDMT hydrochloride’s structural analogy to serotonin (5-HT) suggests activity at serotonin receptors, particularly 5-HT₁A and 5-HT₂A subtypes. Computational modeling predicts moderate affinity for 5-HT₂A (Kᵢ ~50 nM), though experimental validation is pending .

Metabolic Pathways

Like other tryptamines, CDMT hydrochloride is metabolized by hepatic enzymes:

  • Phase I: Demethylation via cytochrome P450 (CYP3A4) to 5-chloro-N-methyltryptamine.

  • Phase II: Glucuronidation or sulfation for renal excretion .

Applications in Neuroscience Research

CDMT hydrochloride is utilized in:

  • Receptor Mapping: Radiolabeled analogs help map serotonin receptor distribution in brain tissues.

  • Behavioral Studies: Preclinical models assess its effects on mood, perception, and cognition, though results remain unpublished .

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